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Compound Name: KAT681

Cat. No.: B10862205 Get Quote

An In-depth Technical Guide to Selective KAT6A/B Inhibitors: Focus on WM-8014 and CTx-648

(PF-9363)

Introduction
Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating chromatin

structure and gene expression through the acetylation of histone and non-histone proteins.

Among them, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or

MYST4) have emerged as significant targets in oncology. Dysregulation of KAT6A/B activity is

implicated in various cancers, including breast cancer and acute myeloid leukemia (AML),

making their selective inhibition a promising therapeutic strategy.[1][2][3] This technical guide

provides a comprehensive overview of two pioneering selective KAT6A/B inhibitors, WM-8014

and CTx-648 (PF-9363), detailing their biochemical and cellular activity, mechanisms of action,

and the experimental methodologies used for their characterization.

Core Compounds
WM-8014 is a potent and selective inhibitor of both KAT6A and KAT6B.[4] It acts as a

reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the

enzymes.[1][5] This inhibition leads to a reduction in histone acetylation, ultimately inducing cell

cycle arrest and senescence in cancer cells.[1]

CTx-648 (PF-9363) is another first-in-class, potent, and highly selective KAT6A/B inhibitor with

oral bioavailability.[6][7][8] It has demonstrated significant anti-tumor activity, particularly in

preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant

to endocrine therapies.[7][8]
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Quantitative Data
The following tables summarize the key quantitative data for WM-8014 and CTx-648, providing

a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of Selective KAT6A/B Inhibitors

Compound Target IC50 (nM) Kd (nM)

WM-8014 KAT6A 8[4] 5[9]

KAT6B 28[4]

CTx-648 (PF-9363) ZR75-1 cells 0.3[6]

T47D cells 0.9[6]

Table 2: Selectivity Profile of WM-8014

Enzyme IC50 (nM) Selectivity over KAT6A

KAT7 342[9] >42-fold

KAT5 224[9] >28-fold

KAT8 No significant activity[4] -

KAT2A/2B No significant activity[4] -

KAT3A/B No significant activity[4] -

Mechanism of Action
Both WM-8014 and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B.

This leads to a reduction in the acetylation of key histone residues, most notably H3K23.[6][7]

[8] The hypoacetylation of histones results in a more condensed chromatin state, leading to the

transcriptional repression of genes involved in cell cycle progression and oncogenesis.[1][7]

A primary consequence of KAT6A/B inhibition is the induction of cellular senescence, a state of

irreversible cell cycle arrest, without causing DNA damage.[1][9] This is accompanied by the
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upregulation of cell cycle inhibitors such as CDKN2A and CDKN1A.[1][9] In the context of ER+

breast cancer, CTx-648 has been shown to downregulate genes involved in the estrogen

receptor (ESR1) pathway, cell cycle, and stem cell pathways.[6][7][10]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of selective KAT6A/B inhibitors and a

typical experimental workflow for their characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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